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molecular formula C12H6ClF3N2O3 B1586414 2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine CAS No. 91618-22-3

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine

Cat. No. B1586414
M. Wt: 318.63 g/mol
InChI Key: HYDDMDMPOBVPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559353

Procedure details

A mixture of 3-chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine (1.0 g), iron powder (3.2 g), isopropyl alcohol (60 ml), water (6 ml) and dilute hydrochloric acid (0.2 ml of a 2N solution), were heated at the reflux temperature for 12 hours. After cooling and filtering to remove the solid matter, the filtrate was concentrated by evaporation of the volatile portion under reduced pressure. The residual solid was recrystallised from n-hexane to yield 2-(4-aminophenoxy)-3-chloro-5-trifluoromethylpyridine (0.73 g) m.p. 85°-87° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C(O)(C)C.Cl>[Fe].O>[NH2:19][C:16]1[CH:17]=[CH:18][C:13]([O:12][C:3]2[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:5][N:4]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated at the reflux temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
to remove the solid matter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation of the volatile portion under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallised from n-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=NC=C(C=C2Cl)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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